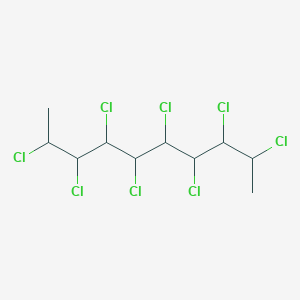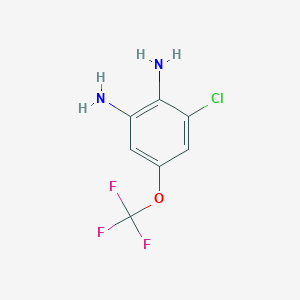
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, amino, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction and substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or amino groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino groups may participate in hydrogen bonding and other interactions. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2,3-diamino-5-methoxybenzene: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-Chloro-2,3-diamino-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its reactivity and applications.
2,3-Diamino-5-(trifluoromethoxy)benzoic acid:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C7H6ClF3N2O |
|---|---|
Molekulargewicht |
226.58 g/mol |
IUPAC-Name |
3-chloro-5-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 |
InChI-Schlüssel |
XJGNPXXQMIKELE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)N)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


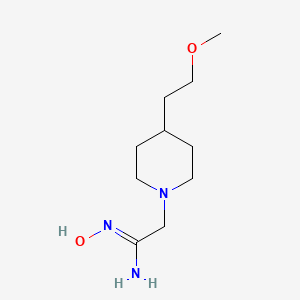

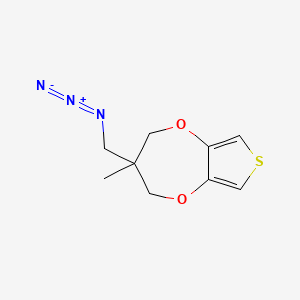
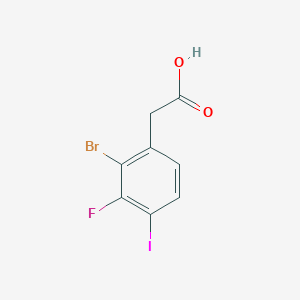

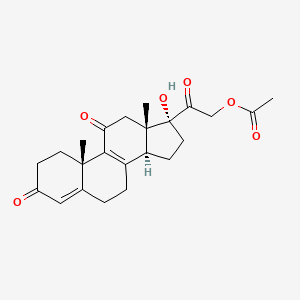
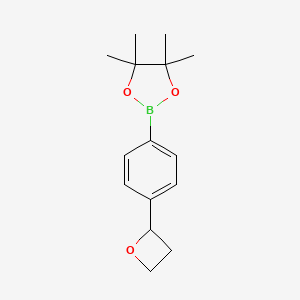
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

